molecular formula C13H12N2O2 B1335265 1-(4-Hydroxyphenyl)-3-phenylurea CAS No. 2298-29-5

1-(4-Hydroxyphenyl)-3-phenylurea

Cat. No. B1335265
CAS RN: 2298-29-5
M. Wt: 228.25 g/mol
InChI Key: BNIXCWKOADUVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-3-phenylurea, also known as Phenylhydroxyurea, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. Its unique chemical structure and properties have made it a promising candidate for the development of new drugs and treatments for various diseases.

Scientific Research Applications

Crystal Structure and Herbicide Properties

The crystal structure of similar phenylurea compounds, like metobromuron, a phenylurea herbicide, has been studied to understand their properties. These studies reveal the molecular interactions, such as hydrogen bonds and weak C-H⋯π interactions, that contribute to their stability and herbicidal activity (Kang, Kim, Kwon & Kim, 2015).

Environmental Degradation and Catalysis

Phenylureas, including 1-(4-Hydroxyphenyl)-3-phenylurea, often face environmental degradation challenges. Research on similar compounds like diuron has shown that low molecular weight humic acid-like compounds can catalyze their degradation, providing insights into environmental remediation techniques (Salvestrini, 2013).

Transformation in Aqueous Solutions

Studies on fenuron, a relative of this compound, show how it transforms in aqueous solutions under the influence of hydroxyl and carbonate radicals. This research helps in understanding the behavior of phenylurea herbicides in water, which is crucial for assessing environmental impact and safety (Mazellier, Busset, Delmont & de Laat, 2007).

Antibacterial Activity

Studies on compounds structurally similar to this compound, like 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, have shown significant antibacterial activity. This research expands the potential applications of these compounds beyond herbicides to medical and antibacterial uses (Deghady, Hussein, Alhamzani & Mera, 2021).

Synthesis and Analysis

Research into the synthesis and analysis of similar compounds provides valuable information on the chemical behavior and stability of this compound. This includes studies on their hydrolysis, molecular structure, and interactions with other chemicals (O'Connor & Barnett, 1973).

Environmental Fate and Degradation

Understanding the environmental fate of phenylurea herbicides is critical. Studies on the degradation of similar compounds by bacterial consortia reveal the processes involved in their breakdown in nature, which is vital for environmental management and pollution control (Zhang, Hang, Hu, Chen, Zhou, Chen & Jiang, 2018).

Mechanism of Action

Target of Action

For instance, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a compound with a similar structure, has been found to inhibit SARS-CoV-2 by targeting the nucleocapsid protein . Another compound, 4-hydroxyphenylpyruvate dioxygenase (HPPD), is a relevant target protein for therapeutic and agrochemical research . It is an iron-dependent enzyme, and its inhibition has very different effects on plants and animals .

Mode of Action

For instance, HPPD inhibitors focus on controlling susceptible plants through various biochemical means . Depending upon the specific mode of action at work, it may involve a plant enzyme or a biological system that the herbicide may interrupt, thus injuring or disrupting the regular plant growth and development and causing eventual plant death .

Biochemical Pathways

For instance, the biocatalytic conversion of hydroxycinnamic acids into high-value molecules involves several biochemical pathways . Another study found that the metabolic pathways for the production of heterologous target chemicals in chassis organisms could be enumerated .

Pharmacokinetics

For instance, a compound called Piceol, which is used in the synthesis of several pharmaceutical drugs, has been found to have better anti-tumor activity, higher bioavailability, and superior stability than curcumin .

Result of Action

For instance, a compound called 1,7-Bis-(4-hydroxyphenyl)-1-heptene-3,5-dione (BHHD) showed remarkable results against SARS-CoV-2 .

Action Environment

For instance, the presence and recalcitrance nature of aromatic compounds are a matter of great concern due to their toxicity and persistence in the environment .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

1-(4-Hydroxyphenyl)-3-phenylurea has been shown to influence various types of cells and cellular processes . It can impact cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted . It can exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Specific information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

This compound may be involved in various metabolic pathways . It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

1-(4-hydroxyphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h1-9,16H,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIXCWKOADUVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403399
Record name 4-(N'-phenylureido)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2298-29-5
Record name 4-(N'-phenylureido)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenyl isocyanate and 4-aminophenol were added to dioxane solvent, and stirred for 2 hours to obtain 4-(N'-phenylureido)phenol (hereinafter, referred to simply as "Compound 8").
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxyphenyl)-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxyphenyl)-3-phenylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Hydroxyphenyl)-3-phenylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Hydroxyphenyl)-3-phenylurea
Reactant of Route 5
Reactant of Route 5
1-(4-Hydroxyphenyl)-3-phenylurea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Hydroxyphenyl)-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.